molecular formula C14H15N3O B14063975 (1E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)triaz-1-ene CAS No. 10153-22-7

(1E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)triaz-1-ene

Cat. No.: B14063975
CAS No.: 10153-22-7
M. Wt: 241.29 g/mol
InChI Key: RWDMOOXRHNPNLJ-UHFFFAOYSA-N
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Description

1-Triazene, 3-(4-methoxyphenyl)-1-(4-methylphenyl)- is a member of the triazene family, which are organic compounds containing the functional group -N=N-N-. These compounds are known for their applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Triazene, 3-(4-methoxyphenyl)-1-(4-methylphenyl)- typically involves the diazotization of an aromatic amine followed by coupling with another aromatic amine. The reaction conditions often include acidic or basic environments to facilitate the formation of the triazene linkage.

Industrial Production Methods

Industrial production methods for triazene compounds generally involve large-scale diazotization and coupling reactions. These methods are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-Triazene, 3-(4-methoxyphenyl)-1-(4-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to azo compounds.

    Reduction: Formation of hydrazines.

    Substitution: Replacement of functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products

    Oxidation: Azo compounds.

    Reduction: Hydrazines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, triazene compounds are used as intermediates in the synthesis of dyes, pigments, and other organic compounds.

Biology

In biological research, triazene derivatives are studied for their potential as anticancer agents due to their ability to alkylate DNA.

Medicine

Some triazene compounds are used in chemotherapy for treating certain types of cancer, such as melanoma.

Industry

In industry, triazene compounds are used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of triazene compounds often involves the formation of reactive intermediates that can interact with biological molecules. For example, in medicinal applications, triazene compounds can alkylate DNA, leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-Triazene, 3-(4-methoxyphenyl)-1-(4-chlorophenyl)-
  • 1-Triazene, 3-(4-methoxyphenyl)-1-(4-nitrophenyl)-

Uniqueness

1-Triazene, 3-(4-methoxyphenyl)-1-(4-methylphenyl)- is unique due to its specific substitution pattern, which can influence its reactivity and applications compared to other triazene compounds.

Properties

CAS No.

10153-22-7

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

4-methoxy-N-[(4-methylphenyl)diazenyl]aniline

InChI

InChI=1S/C14H15N3O/c1-11-3-5-12(6-4-11)15-17-16-13-7-9-14(18-2)10-8-13/h3-10H,1-2H3,(H,15,16)

InChI Key

RWDMOOXRHNPNLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NNC2=CC=C(C=C2)OC

Origin of Product

United States

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